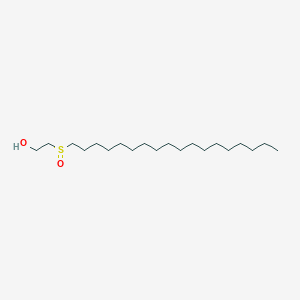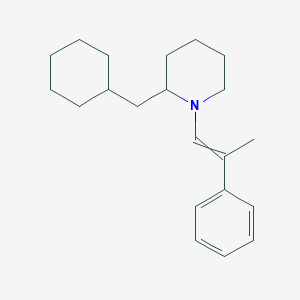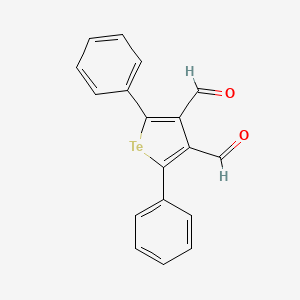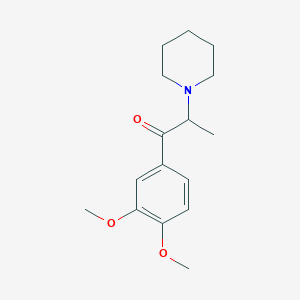![molecular formula C9H13NO3P- B14622054 Methyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 59416-32-9](/img/structure/B14622054.png)
Methyl [(methylamino)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(methylamino)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts, microwaves, or ultrasounds are often employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Methyl [(methylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl [(methylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl [(methylamino)(phenyl)methyl]phosphonate include:
- Dithis compound
- Diethyl [(methylamino)(phenyl)methyl]phosphonate
- Phenyl [(methylamino)(phenyl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
59416-32-9 |
|---|---|
Fórmula molecular |
C9H13NO3P- |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
methoxy-[methylamino(phenyl)methyl]phosphinate |
InChI |
InChI=1S/C9H14NO3P/c1-10-9(14(11,12)13-2)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,11,12)/p-1 |
Clave InChI |
FFFXPOPJCFNEHP-UHFFFAOYSA-M |
SMILES canónico |
CNC(C1=CC=CC=C1)P(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


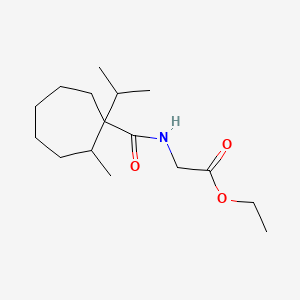

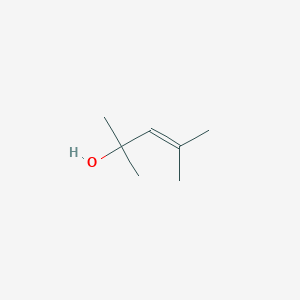
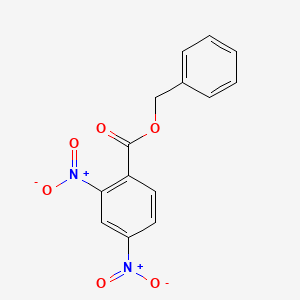
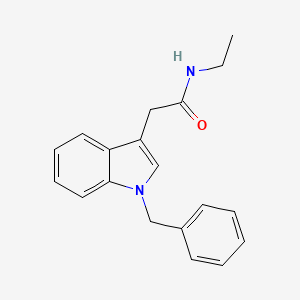
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
